molecular formula C6H14N2O B11822575 (3R,4R)-4-(aminomethyl)piperidin-3-ol

(3R,4R)-4-(aminomethyl)piperidin-3-ol

Cat. No.: B11822575
M. Wt: 130.19 g/mol
InChI Key: RQEXJRROGBIXMM-RITPCOANSA-N
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Description

(3R,4R)-4-(aminomethyl)piperidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a piperidine ring with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(aminomethyl)piperidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Functional Group Introduction:

    Hydroxyl Group Introduction: The hydroxyl group at the 3-position can be introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions to ensure regioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Catalytic Hydrogenation: Employing metal catalysts such as palladium or platinum to facilitate the reduction steps.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(aminomethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted piperidine derivatives

Scientific Research Applications

(3R,4R)-4-(aminomethyl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(aminomethyl)piperidin-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(aminomethyl)piperidin-3-ol: The enantiomer of the compound with different stereochemistry.

    4-(aminomethyl)piperidine: Lacks the hydroxyl group at the 3-position.

    3-hydroxypiperidine: Lacks the aminomethyl group at the 4-position.

Uniqueness

(3R,4R)-4-(aminomethyl)piperidin-3-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-4-(aminomethyl)piperidin-3-ol

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m1/s1

InChI Key

RQEXJRROGBIXMM-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1CN)O

Canonical SMILES

C1CNCC(C1CN)O

Origin of Product

United States

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